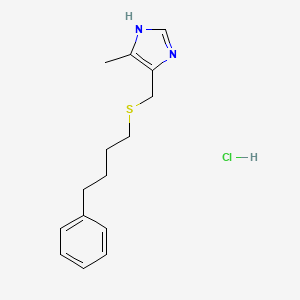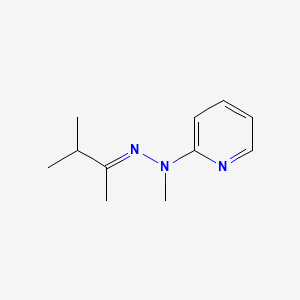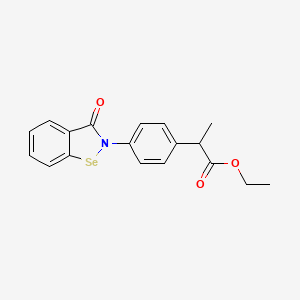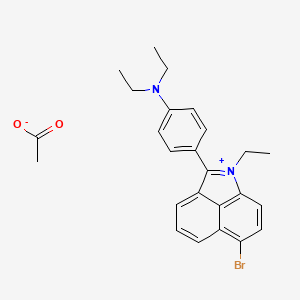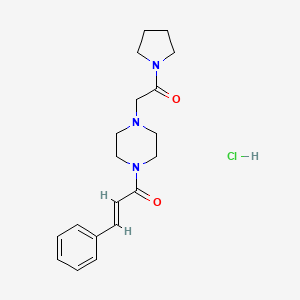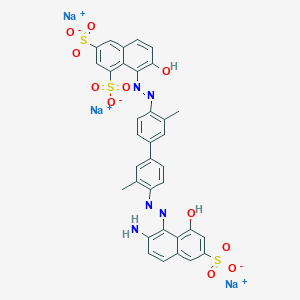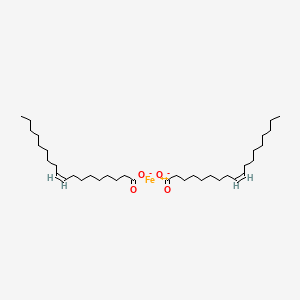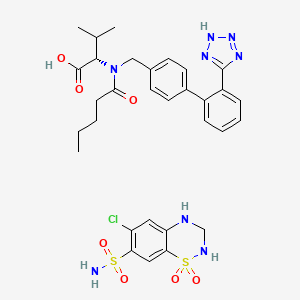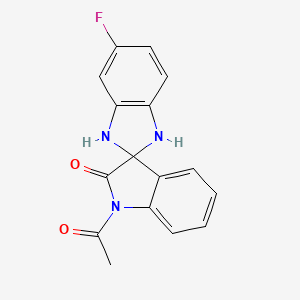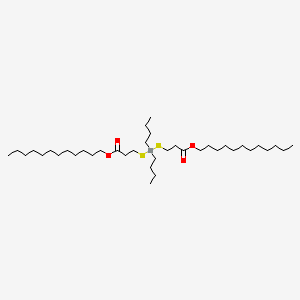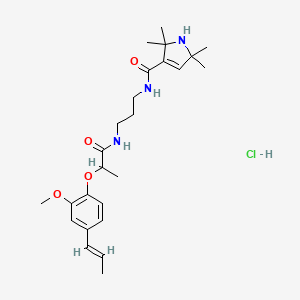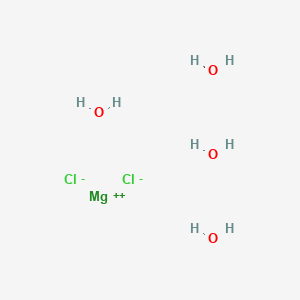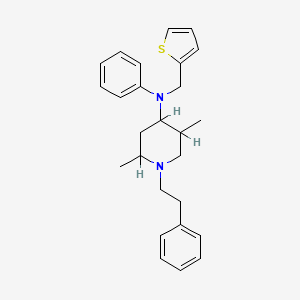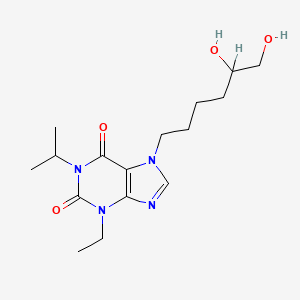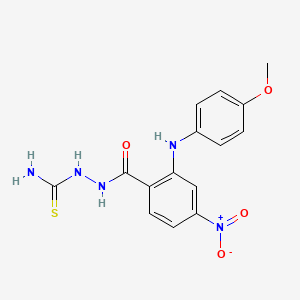
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methoxyphenyl group, a nitro group, and an aminothioxomethyl hydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the methoxyphenyl group through a substitution reaction. The final step involves the addition of the aminothioxomethyl hydrazide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency. The industrial methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxyphenyl group can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Benzoic acid, 2-((4-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can be compared with other similar compounds such as:
2-((4-methoxyphenyl)amino)benzoic acid: Lacks the nitro and aminothioxomethyl hydrazide groups, resulting in different chemical properties and reactivity.
4-nitrobenzoic acid: Lacks the methoxyphenyl and aminothioxomethyl hydrazide groups, leading to different applications and biological activities.
2-(aminothioxomethyl)hydrazide derivatives: These compounds share the aminothioxomethyl hydrazide group but differ in other substituents, affecting their overall properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
195370-43-5 |
|---|---|
Molecular Formula |
C15H15N5O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15N5O4S/c1-24-11-5-2-9(3-6-11)17-13-8-10(20(22)23)4-7-12(13)14(21)18-19-15(16)25/h2-8,17H,1H3,(H,18,21)(H3,16,19,25) |
InChI Key |
VUFNAGOGHQCUHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


